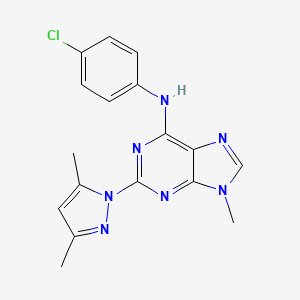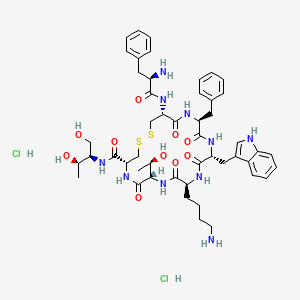
Octreotide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octreotide HCl is a potent, long-acting synthetic SOMATOSTATIN octapeptide analog that inhibits secretion of GROWTH HORMONE and is used to treat hormone-secreting tumors; DIABETES MELLITUS; HYPOTENSION, ORTHOSTATIC; HYPERINSULINISM; hypergastrinemia; and small bowel fistula.
Applications De Recherche Scientifique
1. Treatment of Acute Radiation-Induced Diarrhea
Octreotide has shown effectiveness in treating acute radiation-induced diarrhea. A study compared octreotide acetate with diphenoxylate hydrochloride plus atropine sulfate in patients with diarrhea associated with pelvic radiotherapy. Octreotide was more effective in controlling this condition and reducing the need for radiotherapy interruptions, without any observed side effects (Yavuz et al., 2002).
2. Enhancing Intestinal Absorption of Octreotide
Research on the intestinal absorption of octreotide showed that N-trimethyl chitosan chloride (TMC) can significantly increase the absorption of this peptide analogue, suggesting its potential as an excipient in developing oral dosage forms for octreotide (Thanou et al., 2000).
3. Hemodynamic Effects in Autonomic Neuropathy
Octreotide was studied for its effects on splanchnic, forearm, and systemic vascular resistance and cardiac output in patients with autonomic neuropathy. The results indicated that octreotide increases splanchnic and forearm vascular resistance and cardiac output, suggesting its potential therapeutic role in conditions like autonomic neuropathy (Hoeldtke et al., 1991).
4. Use in Palliative Care
Octreotide has been employed in palliative care for managing gastrointestinal disorders like gastrointestinal hemorrhage, diarrhea, and intestinal occlusion. Its use in this setting has shown favorable results without significant side effects, highlighting its potential role in palliative care (Mercadante, 1994).
5. Effects on Healing of Small Bowel Anastomosis
A study investigated the effects of octreotide on the healing of small bowel anastomosis. It was found that octreotide did not have deleterious effects on anastomotic strength, systemic inflammation, or collagen content, even at high doses. This suggests its safety in patients with intestinal anastomosis (Miller et al., 1996).
6. Impact on Tumor Mass in Acromegaly
A meta-analysis assessed the effect of octreotide on pituitary tumor shrinkage in patients with acromegaly. The results showed that octreotide induces clinically relevant tumor shrinkage in more than half of the treated patients, indicating its significant role in managing acromegaly (Giustina et al., 2012).
Propriétés
Numéro CAS |
1607842-55-6 |
|---|---|
Nom du produit |
Octreotide hydrochloride |
Formule moléculaire |
C49H68Cl2N10O10S2 |
Poids moléculaire |
1092.16 |
Nom IUPAC |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C49H66N10O10S2.2ClH/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;;/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);2*1H/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;;/m1../s1 |
Clé InChI |
PPJMKGDKFBCNIY-LODIGNQBSA-N |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.Cl.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Octreotide hydrochloride; Octreotide hydrochloride, (-)-; Octreotide HCl; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




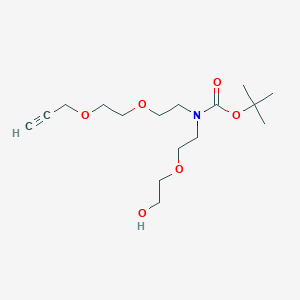
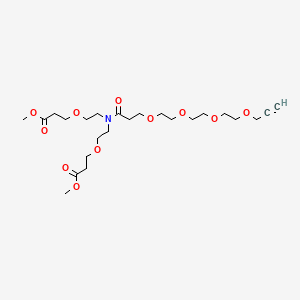
![1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide](/img/structure/B609640.png)

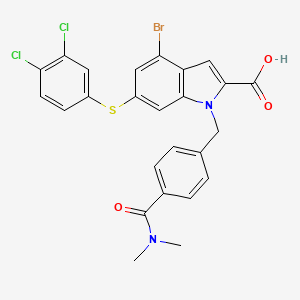
![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)

